

Cross-Validation of GSK1016790A: A Comparative Guide to Pharmacological and Genetic Approaches

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Compound of Interest

Compound Name: GSK1016790A

Cat. No.: B1672345

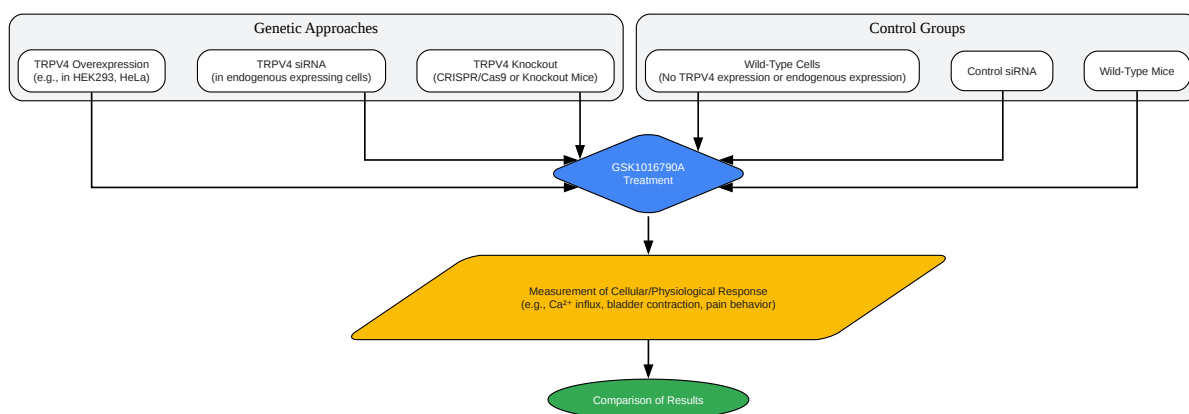
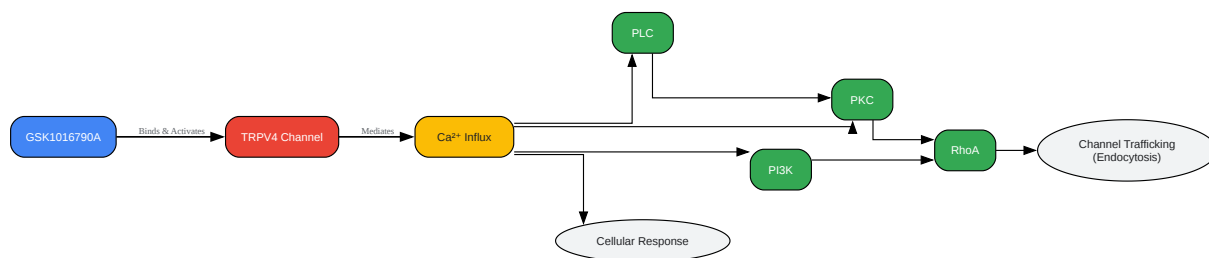
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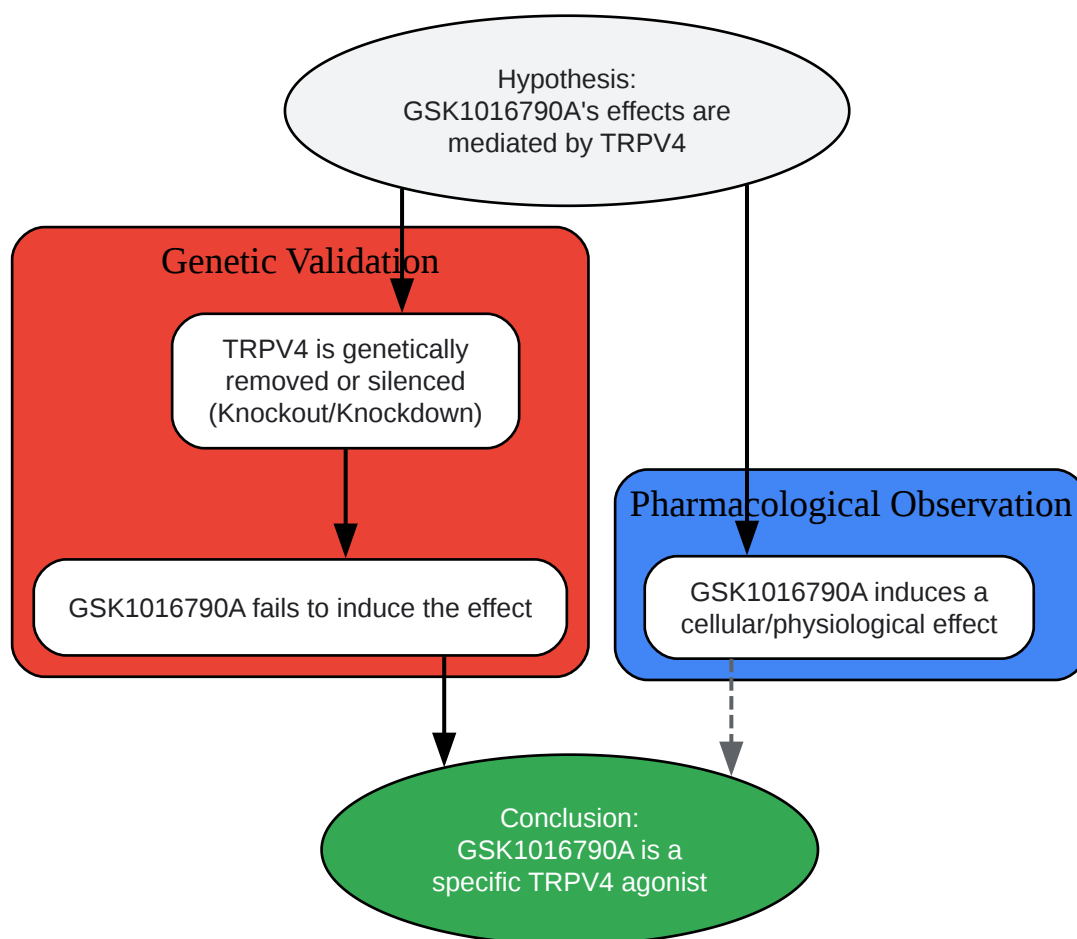
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of results obtained with the potent and selective TRPV4 agonist, **GSK1016790A**, and its cross-validation through various genetic approaches. The data presented herein objectively demonstrates the on-target effect of **GSK1016790A** by contrasting its activity in wild-type versus genetically modified systems where the TRPV4 channel has been knocked down, knocked out, or overexpressed.

GSK1016790A and the TRPV4 Signaling Pathway

GSK1016790A is a small molecule agonist that potently and selectively activates the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4][5] TRPV4 is a non-selective cation channel that is permeable to Ca^{2+} and is involved in a wide range of physiological processes.[1][3] Activation of TRPV4 by **GSK1016790A** leads to an influx of calcium ions, which triggers a cascade of downstream signaling events. These intracellular signaling pathways, including those involving Phospholipase C (PLC), Protein Kinase C (PKC), PI3K, and RhoA, ultimately regulate cellular responses and the membrane trafficking of the TRPV4 channel itself.[2][6]





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